1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
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Overview
Description
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple pyrene units, which are polycyclic aromatic hydrocarbons known for their strong fluorescence and stability.
Preparation Methods
The synthesis of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between pyrene derivatives and phenyl groups. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to track cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons in the pyrene units and subsequent energy transfer processes .
Comparison with Similar Compounds
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared with other pyrene-based compounds, such as:
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene: Similar in structure but with different substitution patterns, affecting its fluorescence properties.
1-(2,5-Dimethyl-4-(1-pyrenyl)phenyl)pyrene: Contains additional methyl groups, which can influence its solubility and reactivity.
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene: A compound with a fluorene core, offering different electronic properties and applications .
Properties
CAS No. |
918654-82-7 |
---|---|
Molecular Formula |
C50H30 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1-[4-[3-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-4-35-18-20-39-22-26-43(45-28-24-37(6-1)47(35)49(39)45)33-14-10-31(11-15-33)41-8-3-9-42(30-41)32-12-16-34(17-13-32)44-27-23-40-21-19-36-5-2-7-38-25-29-46(44)50(40)48(36)38/h1-30H |
InChI Key |
BNESTROVUTYGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origin of Product |
United States |
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